molecular formula C8H15N3 B1302198 1-(2-Isocyano-ethyl)-4-methyl-piperazine CAS No. 602267-60-7

1-(2-Isocyano-ethyl)-4-methyl-piperazine

Cat. No. B1302198
M. Wt: 153.22 g/mol
InChI Key: OJXQXPJISCHJSV-UHFFFAOYSA-N
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Description

“1-(2-Isocyano-ethyl)-4-methyl-piperazine” is a chemical compound . It’s used in laboratory chemicals and synthesis of substances .


Synthesis Analysis

The synthesis of compounds related to “1-(2-Isocyano-ethyl)-4-methyl-piperazine” involves various reactions. For instance, the synthesis of polycyclic spiroindolines involves highly diastereo-selective interrupted Ugi cascade reactions of 3-(2-isocyano-ethyl)indoles .


Molecular Structure Analysis

The molecular structure of “1-(2-Isocyano-ethyl)-4-methyl-piperazine” is complex . The exact structure can be determined using various analytical techniques.


Chemical Reactions Analysis

The compound participates in various chemical reactions. For example, it’s involved in the yttrium (iii) catalyzed ring-opening reaction of 2,2′-diester aziridines with 3-(2-isocyano-ethyl)indoles and the subsequent Friedel–Crafts/Mannich/desulfonylation .


Physical And Chemical Properties Analysis

The compound is a liquid and can be colorless to light yellow . It has a pungent odor . More detailed physical and chemical properties can be determined using various analytical techniques .

Safety And Hazards

“1-(2-Isocyano-ethyl)-4-methyl-piperazine” is classified as acutely toxic, both orally and through inhalation . It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It’s also classified as a respiratory sensitizer .

properties

IUPAC Name

1-(2-isocyanoethyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-9-3-4-11-7-5-10(2)6-8-11/h3-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXQXPJISCHJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374787
Record name 1-(2-Isocyano-ethyl)-4-methyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Isocyano-ethyl)-4-methyl-piperazine

CAS RN

602267-60-7
Record name 1-(2-Isocyano-ethyl)-4-methyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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